molecular formula C22H13BrClN3OS B5310337 (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile

Cat. No.: B5310337
M. Wt: 482.8 g/mol
InChI Key: JKVZUKGQKPHKMR-CXUHLZMHSA-N
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Description

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile is a complex organic compound that features a combination of bromophenyl, thiazolyl, and quinolinyl groups

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3OS/c1-28-18-6-7-19-14(10-18)8-15(21(24)26-19)9-16(11-25)22-27-20(12-29-22)13-2-4-17(23)5-3-13/h2-10,12H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVZUKGQKPHKMR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and quinolinyl groups. Common reagents used in these steps include bromine, thionyl chloride, and methoxyquinoline. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and chloroquinolinyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

Medically, this compound has potential applications as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of significant interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyquinolin-3-yl)prop-2-enenitrile
  • (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-chloroquinolin-3-yl)prop-2-enenitrile

Uniqueness

Compared to similar compounds, (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile stands out due to its specific combination of functional groups

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